molecular formula C16H14 B6363707 1-Benzylindene CAS No. 16275-01-7

1-Benzylindene

Cat. No. B6363707
CAS RN: 16275-01-7
M. Wt: 206.28 g/mol
InChI Key: NBHBNYRLTADHQY-UHFFFAOYSA-N
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Description

1-Benzylindene is a chemical compound with the molecular formula C16H14 . It has a molecular weight of 206.28 g/mol . It is commonly found in coal tar and crude oils, and it is used as a precursor in the manufacture of polymers, dyes, and other organic compounds.


Synthesis Analysis

There are several synthetic methods for 1-Benzylindene, including the Friedel-Crafts reaction, the Pd-catalyzed coupling reaction, and the cyclization of benzylaryl ketones. Characterization of 1-Benzylindene involves various techniques such as NMR spectroscopy, UV-visible spectroscopy, and mass spectrometry.


Molecular Structure Analysis

The molecular structure of 1-Benzylindene is represented by the formula C16H14 . More detailed structural analysis would require specific experimental data or computational modeling .


Chemical Reactions Analysis

Due to its unsaturated structure, 1-Benzylindene is highly reactive and can undergo various chemical reactions, such as hydrogenation, oxidation, and polymerization. It can also participate in Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

1-Benzylindene has a molecular weight of 206.28 g/mol and a melting point of 63 °C . It has a boiling point of 175-177 °C (Press: 14 Torr) and a predicted density of 1.085±0.06 g/cm3 . It is insoluble in water but soluble in organic solvents such as acetone, benzene, and ethanol.

Scientific Research Applications

Molecular Electronics

M. Reed and colleagues (1997) explored the conductance of molecular junctions using benzene derivatives. They achieved a stable gold-sulfur-aryl-sulfur-gold system through the self-assembly of benzene-1,4-dithiol molecules, providing insights into charge transport at the molecular scale. This research is significant for the development of molecular-scale electronics (Reed et al., 1997).

Organic Synthesis

D. Kuck (1984) demonstrated the hydrogenation of 2-benzylindenes to 2-benzylindanes, highlighting the process of stereo- and regio-specific deuterium labeling. This process is crucial for understanding and manipulating molecular structures in organic synthesis (Kuck, 1984).

Polymer Composite Materials

Dong Jianxun and colleagues (2018) investigated the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a compound with applications in optical polymer composite materials, construction, and automotive industries. This research contributes to the development of non-phosgene green synthesis processes for isocyanates (Jianxun et al., 2018).

Chemical Reactions of Radicals

The work of K. Bass and P. Nababsing (1966) on the reaction of benzyl and phenyl radicals with indene provided insights into the formation of various compounds like toluene and bi-indenyl. This study is vital for understanding the dynamics of radical reactions in chemistry (Bass & Nababsing, 1966).

Supramolecular Chemistry

In a study on benzene-1,3,5-tricarboxamide by S. Cantekin, T. D. de Greef, and A. Palmans (2012), the focus was on the self-assembly of BTAs into nanometer-sized structures. This is significant for applications in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of BTAs in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

1-Benzylindene has been classified with the GHS symbols GHS07, GHS08, and GHS09 . The hazard statements associated with it are H302-H361-H372-H410 . These indicate that it may be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, may cause genetic defects, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-benzyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHBNYRLTADHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-indene

CAS RN

16275-01-7
Record name 1-BENZYLINDENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
KC Bass, P Nababsing - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… Benzyl radicals, generated by the pyrolysis of dibenzylmercury, react with indene to give toluene, 1-benzylindene, 2-benzylindene, 3-benzylindene, 1,3-dibenzylindene, 1,1′-bi-indenyl…
Number of citations: 1 pubs.rsc.org
H Sun, W Li, X Han, Q Shen, Y Zhang - Journal of organometallic chemistry, 2003 - Elsevier
… Because the reaction of 1-cyclopentylindene or 1-benzylindene with an equivmolar amount … Thus, 1-cyclopentylindene or 1-benzylindene reacted with n-BuLi in Et 2 O for 40 min at 0 C, …
Number of citations: 26 www.sciencedirect.com
HG Alt, M Jung - Journal of organometallic chemistry, 1999 - Elsevier
A total of 15 C 2 -bridged fluorenylidene indenylidene and bis(fluorenylidene) metal dichloride complexes (metal=Zr, Hf) and the corresponding ligand precursors have been prepared …
Number of citations: 70 www.sciencedirect.com
L Zhang, B Zhang, H Ma - Chinese Journal of Polymer Science, 2019 - Springer
Four C 1 -symmetric ansa-metallocene complexes, C 2 H 4 (Ind)(2,7- t Bu 2 -Flu)ZrCl 2 (4), C 2 H 4 (3-Bn-Ind)(2,7- t Bu 2 -Flu)ZrCl 2 (5), C 2 H 4 (3-Bn-Ind)(3,6- t Bu 2 -Flu)ZrCl 2 (6), …
Number of citations: 7 link.springer.com
M Nishio, I Teiichiro - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
The synthesis of α-(alkylsulfinyl) cinnamic acid derivatives and the determination of their geometrical configuration by nuclear magnetic resonance method were described. In this …
Number of citations: 23 www.jstage.jst.go.jp
PL Kumler, RA Dybas - The Journal of Organic Chemistry, 1970 - ACS Publications
The photochemical behavior of a series of 2-stilbazole derivatives has been investigated as part of a synthetic scheme leading tothe ergoline ring system of the ergot alkaloids. In …
Number of citations: 10 pubs.acs.org
AJ Hubert, H Reimlinger - Synthesis, 1969 - thieme-connect.com
Isomerization of olefinic and acetylenic compounds have received much attention during las few years both in their theoretical and in practical aspects. The methods used in …
Number of citations: 61 www.thieme-connect.com
M Sindler-Kulyk, WH Laarhoven - Journal of the American …, 1978 - ACS Publications
Irradiation of 2-vinylstilbene 19 results in the formationof exo-5-phenylbenz. obicyclo [2.1, 1] hex-2-ene (cxo-21) as the main product (70%). As contrasted with the results with o-…
Number of citations: 27 pubs.acs.org
NE Grimmer, NJ Coville, CB de Koning… - Journal of …, 2000 - Elsevier
… The synthesis of 1-methylindene and (2a) and 1-benzylindene (12a) were accomplished by addition of indenyllithium to the electrophiles methyliodide and benzylbromide, respectively. …
Number of citations: 45 www.sciencedirect.com
TE Ready - 1998 - search.proquest.com
A variety of 1-and 3-substituted alkylindenes (R= Me, Et, Pr, n-Bu, t-Bu, allyl, SiMe $\sb3), $ as well as 3-methylthioindene were prepared by reacting the appropriate alkyl halide or …
Number of citations: 2 search.proquest.com

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